molecular formula C18H19ClN2O5 B11961111 2-(2-Chlorophenoxy)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide CAS No. 331452-62-1

2-(2-Chlorophenoxy)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide

Cat. No.: B11961111
CAS No.: 331452-62-1
M. Wt: 378.8 g/mol
InChI Key: AMEJBUURWZMDNM-KEBDBYFISA-N
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Description

2-(2-Chlorophenoxy)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorophenoxy and trimethoxybenzylidene groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide typically involves the condensation of 2-(2-chlorophenoxy)acetic acid hydrazide with 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Possible applications in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide would depend on its specific biological target. Generally, hydrazides can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)acetohydrazide: Lacks the trimethoxybenzylidene group.

    N’-(3,4,5-Trimethoxybenzylidene)acetohydrazide: Lacks the chlorophenoxy group.

    Other Hydrazides: Compounds with similar hydrazide functional groups but different substituents.

Uniqueness

The combination of the chlorophenoxy and trimethoxybenzylidene groups in 2-(2-Chlorophenoxy)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide may confer unique chemical and biological properties, making it distinct from other hydrazides

Properties

CAS No.

331452-62-1

Molecular Formula

C18H19ClN2O5

Molecular Weight

378.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H19ClN2O5/c1-23-15-8-12(9-16(24-2)18(15)25-3)10-20-21-17(22)11-26-14-7-5-4-6-13(14)19/h4-10H,11H2,1-3H3,(H,21,22)/b20-10+

InChI Key

AMEJBUURWZMDNM-KEBDBYFISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)COC2=CC=CC=C2Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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